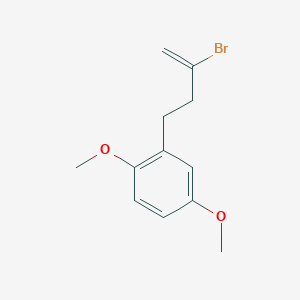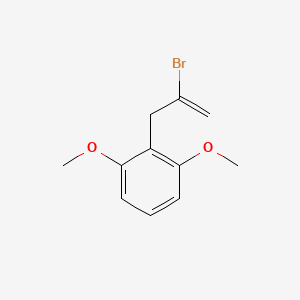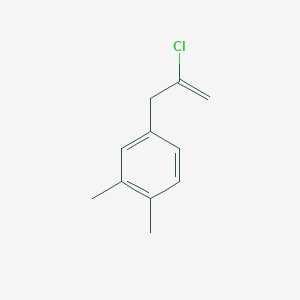
2-Chloro-3-(2,6-dimethylphenyl)-1-propene
Descripción general
Descripción
“2-Chloro-3-(2,6-dimethylphenyl)-1-propene” is a chemical compound. It is also known by other names such as m-Xylene, 2-chloro-; 1-Chloro-2,6-dimethylbenzene; 2-Chloro-m-xylene; 2,6-Dimethylchlorobenzene; 2,6-Dimethylphenyl chloride; 2-Chloro-1,3-dimethylbenzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Additionally, a series of 27 compounds were synthesized by both the cyclo-condensation of 2-chloro-3-methyl quinoxaline with azide and reaction of 4-styryl tetrazolo[1,5-a]quinoxaline with aromatic aldehydes .Aplicaciones Científicas De Investigación
Synthesis of Unsaturated Organoselenium Compounds
A study by Levanova et al. (2013) demonstrated the synthesis of unsaturated organoselenium compounds through the reaction of organic diselenides with 2,3-dichloro-1-propene. This process yielded 2-chloro-3-methylselanyl-1-propene with 90% efficiency, highlighting a method for synthesizing compounds with potential applications in organic synthesis and material science (Levanova et al., 2013).
Heterogeneous Complexes of Nickel MCM-41 with β-diimine Ligands
Rossetto et al. (2015) explored the application of β-diimine ligands in conjunction with nickel MCM-41 for ethylene and propylene oligomerization. This study provides insights into the use of these complexes in catalysis, potentially offering a new approach to polymer production (Rossetto et al., 2015).
Synthesis of Poly(1‐hexene)s End‐functionalized with Phenols
Yanjarappa and Sivaram (2005) investigated the electrophilic alkylations of phenol/2,6-dimethylphenol with vinylidene-terminated poly(1-hexene)s. This research contributes to the field of polymer chemistry by offering a method for the end-functionalization of polymers, which could enhance their properties and applications (Yanjarappa & Sivaram, 2005).
2,5-Dimethylphenacyl Esters as Photoremovable Protecting Group
The work by Zabadal et al. (2001) presented the 2,5-dimethylphenacyl (DMP) esters as a novel photoremovable protecting group for carboxylic acids. Their findings suggest potential applications in organic synthesis and biochemistry for the controlled release of active acids (Zabadal et al., 2001).
Propiedades
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXWCXUPHJPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,6-dimethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















